(1Z)-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide
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Overview
Description
The compound (1Z)-N’-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide is a complex organic molecule that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of naphthalene.
Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions.
Formation of the ethanimidamide linkage: This can be done through amidation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1Z)-N’-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1Z)-N’-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.
Compounds involved in Knoevenagel condensation: Used in organic synthesis.
Uniqueness
(1Z)-N’-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide:
Properties
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-chlorophenoxy)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-22(2,27-18-12-10-17(23)11-13-18)21(26)28-25-20(24)14-16-8-5-7-15-6-3-4-9-19(15)16/h3-13H,14H2,1-2H3,(H2,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBMGINKLHDONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)ON=C(CC1=CC=CC2=CC=CC=C21)N)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O/N=C(/CC1=CC=CC2=CC=CC=C21)\N)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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